2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Description
This heterocyclic compound features a pyrazolo[5,1-b]quinazoline core substituted with a 4-bromophenyl group at position 2 and a trifluoromethyl (CF₃) group at position 9. Its molecular formula is C₁₇H₁₄BrF₃N₃ (molecular weight: 389.22 g/mol) . The compound is classified under the EU HS code 29339980 for nitrogen-containing heterocycles .
Key physical properties include:
Properties
IUPAC Name |
2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3N3/c18-11-7-5-10(6-8-11)14-9-15-22-13-4-2-1-3-12(13)16(17(19,20)21)24(15)23-14/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNGDMPHVHUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC(=NN3C(=C2C1)C(F)(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a synthetic compound belonging to a class of pyrazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections will detail its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structural features include a bromophenyl and a trifluoromethyl group which are known to influence biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : Preliminary studies suggest that compounds within this class may act as inhibitors of specific kinases involved in cell proliferation and survival pathways. For instance, similar compounds have shown significant inhibition against Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 .
- Antimicrobial Activity : Pyrazoloquinazolines have been investigated for their antibacterial properties. Some derivatives have demonstrated potent activity against drug-resistant strains of bacteria .
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 168.78 | Induces apoptosis; cell cycle arrest at G1 phase |
| A549 (Lung) | Data Not Available | Potential EGFR inhibition |
| HT-29 (Colon) | Data Not Available | Induces mitochondrial dysfunction |
Antimicrobial Activity
The compound's derivatives have also been tested for antibacterial efficacy:
| Pathogen | MIC (µg/mL) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 1-16 | Effective against MRSA strains |
| Escherichia coli | Data Not Available | Moderate activity observed |
Case Studies
- In Vitro Studies : A study conducted on MCF-7 cells revealed that treatment with the compound led to significant apoptosis as assessed by flow cytometry. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins .
- Antimicrobial Testing : In a series of experiments targeting Gram-positive and Gram-negative bacteria, derivatives of the compound exhibited MIC values ranging from 1 to 16 µg/mL against resistant strains like MRSA . This highlights the compound's potential as a lead structure for developing new antibacterial agents.
- Molecular Docking Studies : Computational docking studies indicated that the compound binds effectively to the active sites of targeted kinases, suggesting a strong interaction that could lead to inhibition .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structural analogues and their key features:
Substituent Impact Analysis:
- Bromophenyl vs.
- Trifluoromethyl vs. Methoxy (Position 9) : The CF₃ group in the target compound enhances metabolic stability and electron-withdrawing effects, whereas methoxy (OCH₃) in analogues improves solubility .
- Chlorophenyl vs. Bromophenyl : Chlorine in tetrazoloquinazoline derivatives (e.g., compound in ) shows lower cytotoxicity, suggesting bromine’s bulkier size may alter bioactivity.
Comparative Challenges:
- The bromophenyl and CF₃ groups in the target compound may require specialized reagents (e.g., Pd-catalyzed coupling for bromophenyl introduction).
- Carboxylic acid derivatives (e.g., ) likely involve hydrolysis steps, increasing synthesis complexity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
